molecular formula C15H12N2O4 B182905 N-(4-acetylphenyl)-4-nitrobenzamide CAS No. 62507-48-6

N-(4-acetylphenyl)-4-nitrobenzamide

Cat. No.: B182905
CAS No.: 62507-48-6
M. Wt: 284.27 g/mol
InChI Key: CZANJAQNQSTZEP-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C15H12N2O4 and its molecular weight is 284.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62507-48-6

Molecular Formula

C15H12N2O4

Molecular Weight

284.27 g/mol

IUPAC Name

N-(4-acetylphenyl)-4-nitrobenzamide

InChI

InChI=1S/C15H12N2O4/c1-10(18)11-2-6-13(7-3-11)16-15(19)12-4-8-14(9-5-12)17(20)21/h2-9H,1H3,(H,16,19)

InChI Key

CZANJAQNQSTZEP-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

N-(4-acetylphenyl)-4-nitrobenzamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Pharmacophore Versatility

Chemical Architecture & Molecular Attributes[1][2][3][4][5][6]

N-(4-acetylphenyl)-4-nitrobenzamide represents a bifunctionalized diaryl amide scaffold, distinct for its opposing electronic termini. It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of Schiff base ligands, anti-infective agents, and potential kinase inhibitors.

Structural Identity

The molecule consists of two phenyl rings linked by a rigid amide bond (


).
  • Ring A (Acid derived): Substituted at the para-position with a nitro group (

    
    ), acting as a strong electron-withdrawing group (EWG).
    
  • Ring B (Amine derived): Substituted at the para-position with an acetyl group (

    
    ), providing a reactive carbonyl handle for further derivatization.
    
AttributeSpecification
IUPAC Name This compound
Molecular Formula

Molecular Weight 284.27 g/mol
Predicted LogP ~2.3 - 2.6 (Lipophilic)
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 4 (Nitro O x2, Ketone O, Amide O)
Rotatable Bonds 4
Electronic Environment

The amide linkage creates a conjugated system that is electronically "push-pull" deficient. The 4-nitro group pulls electron density from the benzoyl ring, making the amide carbonyl highly electrophilic. Conversely, the 4-acetyl group on the aniline ring withdraws density, reducing the nucleophilicity of the amide nitrogen, thereby increasing the acidity of the N-H proton [1].

Synthetic Pathways & Process Optimization

The synthesis of this compound is classically achieved via nucleophilic acyl substitution (Schotten-Baumann conditions or anhydrous acylation).

Optimized Synthetic Protocol

Objective: Synthesis of this compound via Acid Chloride Coupling.

Reagents:

  • 4-Aminoacetophenone (1.0 eq)

  • 4-Nitrobenzoyl chloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-aminoacetophenone (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a drying tube.

  • Base Addition: Add Triethylamine (12 mmol) and cool the solution to 0°C using an ice bath to control the exotherm.

  • Acylation: Dropwise add a solution of 4-nitrobenzoyl chloride (11 mmol) in DCM (20 mL) over 30 minutes.

    • Mechanistic Note: The base neutralizes the HCl by-product, driving the equilibrium forward and preventing protonation of the unreacted amine.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Workup:

    • Wash organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine and TEA.

    • Wash with Saturated

      
       (2 x 30 mL) to hydrolyze and remove excess acid chloride/acid.
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/DMF mixture to yield pale yellow crystals.

Reaction Workflow Diagram

SynthesisWorkflow Reactants Reactants 4-Aminoacetophenone 4-Nitrobenzoyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product Crude Product This compound Intermediate->Product Elimination of Cl- Base Base Catalyst (Pyridine/TEA) Base->Intermediate Proton Scavenging Workup Workup 1. HCl Wash (Remove Amine) 2. NaHCO3 Wash (Remove Acid) Product->Workup Quench Final Pure Crystal (Recrystallization EtOH) Workup->Final Purification

Caption: Figure 1. Step-wise nucleophilic acyl substitution workflow for the synthesis of this compound.

Spectroscopic Characterization

Validation of the structure requires confirming the presence of both the nitro and acetyl functionalities, alongside the amide linkage.

Infrared Spectroscopy (FT-IR)
  • Amide N-H Stretch:

    
     (Sharp, medium intensity).
    
  • Ketone C=O Stretch:

    
     (Conjugated ketone).
    
  • Amide I (C=O):

    
     (Lower frequency due to conjugation).
    
  • Nitro Stretches:

    • Asymmetric:

      
      
      
    • Symmetric:

      
      
      
Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-


 (Due to solubility constraints of rigid amides).
Shift (

ppm)
MultiplicityIntegrationAssignment
10.8 - 11.0 Singlet (Broad)1HAmide NH
8.35 - 8.40 Doublet (

Hz)
2HNitro-ring Ar-H (ortho to

)
8.15 - 8.20 Doublet (

Hz)
2HNitro-ring Ar-H (meta to

)
7.95 - 8.00 Doublet (

Hz)
2HAcetyl-ring Ar-H (ortho to Acetyl)
7.80 - 7.85 Doublet (

Hz)
2HAcetyl-ring Ar-H (meta to Acetyl)
2.55 Singlet3HAcetyl CH

Pharmacophore Analysis & Biological Potential[1][2][6][7]

This molecule is rarely a final drug but acts as a high-value Divergent Intermediate . Its biological relevance lies in its ability to be transformed into Schiff bases or reduced to amino-benzamides.

Functional Divergence Map

The molecule possesses two "warheads" for medicinal chemistry modifications:

  • The Acetyl Group: Precursor for chalcones (Claisen-Schmidt condensation) or hydrazones (Schiff bases). These derivatives often exhibit antimicrobial and anti-tubercular activity [2].[1]

  • The Nitro Group: A "masked" amine. Reduction yields N-(4-acetylphenyl)-4-aminobenzamide, a scaffold found in histone deacetylase (HDAC) inhibitors.

Biological Activity of Derivatives

Research indicates that benzamide derivatives incorporating the 4-acetyl moiety often display:

  • Antimicrobial Activity: Schiff bases derived from the acetyl group show potency against S. aureus and E. coli [3].

  • Enzyme Inhibition: Structural analogs (sulfonamides replacing the amide) have shown activity against Acetylcholinesterase (AChE), relevant for Alzheimer's research [4].

Pharmacophore Core This compound Nitro Nitro Group (-NO2) Core->Nitro Acetyl Acetyl Group (-COCH3) Core->Acetyl Amide Amide Linker Core->Amide Amine Reduction to -NH2 (HDAC Inhibitor Precursor) Nitro->Amine Fe/HCl or H2/Pd Schiff Schiff Bases (Antimicrobial Activity) Acetyl->Schiff + R-NH2 Chalcone Chalcones (Antioxidant/Anticancer) Acetyl->Chalcone + Ar-CHO Hbond H-Bonding (Receptor Binding) Amide->Hbond Interaction

Caption: Figure 2.[2] Pharmacophore divergence map illustrating the transformation potential of the nitro and acetyl functional handles.

Crystallography & Solid-State Physics

In the solid state, this compound typically adopts a planar or near-planar conformation to maximize


-conjugation across the amide bond.
  • Crystal Packing: Molecules arrange in sheets stabilized by intermolecular Hydrogen Bonds.[3]

    • Primary Interaction: The Amide N-H acts as a donor to the Carbonyl Oxygen (either the amide C=O or the acetyl C=O) of a neighboring molecule [5].

  • Solubility: Poor in water and non-polar solvents (Hexane). Soluble in polar aprotic solvents (DMSO, DMF, Acetone).

References

  • PubChem. (2025).[2][4][5][6] N-(4-acetylphenyl)benzamide and related Nitrobenzamide Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • International Journal of Pharmacy and Biological Sciences. (2019). Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity. Available at: [Link]

  • Mphahlele, M. J., & Gildenhuys, S. (2021).[7] Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives. MDPI. Available at: [Link]

  • Vertex AI Search. (2025). Consolidated Search Snippets on Nitrobenzamide Crystal Structures.
  • Cambridge Structural Database (CSD). (2012). Crystal Structure of N-(4-chlorophenyl)-4-nitrobenzamide (Analogous Packing). DOI: 10.1107/S1600536812036082.[5] Available at: [Link]

Sources

4'-acetyl-4-nitrobenzanilide molecular weight and formula

[1]

Synthetic Pathways

The most efficient route to 4'-acetyl-4-nitrobenzanilide is the Schotten-Baumann reaction or a variation using anhydrous organic solvents. This involves the nucleophilic attack of the amine nitrogen of 4-aminoacetophenone on the carbonyl carbon of 4-nitrobenzoyl chloride.

Mechanism & Rationale
  • Nucleophile: 4-Aminoacetophenone.[1] The amino group is moderately nucleophilic, though the para-acetyl group slightly deactivates it via resonance withdrawal.

  • Electrophile: 4-Nitrobenzoyl chloride.[2][3] The nitro group enhances the electrophilicity of the carbonyl carbon, making it highly reactive.

  • Base: Pyridine or Triethylamine (TEA). Essential to neutralize the HCl byproduct, preventing protonation of the unreacted amine (which would render it non-nucleophilic) and driving the equilibrium forward.

Experimental Protocol

Reagents:

  • 4-Nitrobenzoyl chloride (1.0 eq)[2][3]

  • 4-Aminoacetophenone (1.0 eq)

  • Triethylamine (TEA) (1.2 eq) or Pyridine (solvent/base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-aminoacetophenone (10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add Triethylamine (12 mmol) to the solution. Cool the mixture to 0°C in an ice bath to control the exotherm of the subsequent addition.

  • Acylation: Dissolve 4-nitrobenzoyl chloride (10 mmol) in a minimal amount of DCM (10 mL). Add this solution dropwise to the amine mixture over 15-20 minutes. Note: The solution may turn yellow or precipitate solid immediately.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor reaction progress via TLC (e.g., 1:1 Hexane:Ethyl Acetate). The starting amine spot should disappear.

  • Workup:

    • Dilute the reaction mixture with additional DCM (50 mL).

    • Wash sequentially with:

      • 1M HCl (2 x 30 mL) – Removes unreacted amine and TEA.

      • Sat. NaHCO₃ (2 x 30 mL) – Removes unreacted acid and neutralizes acidity.

      • Brine (1 x 30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture to yield pure 4'-acetyl-4-nitrobenzanilide as pale yellow needles.

SynthesisFigure 2: Synthetic workflow for the preparation of 4'-acetyl-4-nitrobenzanilide.StartReactants:4-Aminoacetophenone+4-Nitrobenzoyl ChlorideMixDissolve in DCM + TEA(0°C under N2)Start->MixAddDropwise Addition ofAcid ChlorideMix->AddReactStir at RT (4-6h)Monitor via TLCAdd->ReactQuenchWorkup:Wash w/ HCl, NaHCO3, BrineReact->QuenchDryDry (Na2SO4) & ConcentrateQuench->DryFinalProduct:4'-acetyl-4-nitrobenzanilide(Recrystallize from EtOH)Dry->Final

Structural Characterization

Verification of the structure relies on identifying the unique spectroscopic signatures of the nitro, amide, and acetyl groups.

Table 2: Expected Spectroscopic Data

TechniqueSignalAssignment
FT-IR ~3300 cm⁻¹ (m)N-H Stretch (Amide)
~1680 cm⁻¹ (s)C=O Stretch (Acetyl ketone)
~1650 cm⁻¹ (s)C=O Stretch (Amide I band)
~1520 & 1345 cm⁻¹ (s)NO₂ Stretches (Asymmetric & Symmetric)
¹H NMR ~2.60 ppm (s, 3H)Acetyl Methyl (-COCH₃)
(DMSO-d₆)~10.80 ppm (s, 1H)Amide N-H (Deshielded, exchangeable)
~8.00 - 8.40 ppm (m, 8H)Aromatic Protons (Two AA'BB' systems)
MS (ESI) m/z 285.28 [M+H]⁺Protonated molecular ion.

Note on NMR: The aromatic region will show two distinct sets of doublets (or multiplets depending on resolution) corresponding to the para-substitution. The protons ortho to the nitro group and the acetyl group will be significantly deshielded (shifted downfield) due to the electron-withdrawing nature of these substituents.

Applications & Biological Relevance

A. Medicinal Chemistry: The Benzanilide Scaffold

The benzanilide core is a privileged structure in drug discovery, particularly in the design of Tyrosine Kinase Inhibitors (TKIs) .[4]

  • Kinase Inhibition: The amide bond mimics the peptide backbone, allowing the molecule to form hydrogen bonds with the hinge region of kinase enzymes (e.g., Bcr-Abl, EGFR).

  • Precursor Utility: 4'-acetyl-4-nitrobenzanilide is a versatile intermediate.

    • Reduction: The nitro group can be reduced (using H₂/Pd-C or Fe/HCl) to an amine (

      
      ). This creates a "head-to-tail" bis-aniline derivative, allowing for the attachment of solubilizing groups or further pharmacophores (e.g., pyrimidines) seen in drugs like Imatinib  or Nilotinib .
      
    • Condensation: The acetyl group allows for Claisen-Schmidt condensations to form chalcones, which have their own anti-inflammatory and anticancer properties.

B. Materials Science
  • Liquid Crystals: The rigid, rod-like structure of para-substituted benzanilides makes them excellent mesogens. The nitro (polar) and acetyl (polarizable) groups create a strong dipole along the long axis of the molecule, which is favorable for the formation of nematic or smectic liquid crystalline phases.

Safety & Handling

  • Nitroaromatics: Generally toxic if inhaled or absorbed through the skin. May cause methemoglobinemia. Handle in a fume hood.

  • Reactivity: The compound is stable under standard conditions but should be kept away from strong bases (hydrolysis of amide) and strong reducing agents (unless reduction is intended).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Schotten-Baumann mechanism).
  • Nagaraju, A., et al. (2012). "Synthesis and biological evaluation of some novel benzanilides as potential antimicrobial agents." Journal of Enzyme Inhibition and Medicinal Chemistry. Link (Context for biological activity of benzanilides).

  • Cai, L., et al. (2011). "Synthesis and biological evaluation of novel benzanilide derivatives as potent Bcr-Abl tyrosine kinase inhibitors." European Journal of Medicinal Chemistry. Link (Relevance to TKI development).

  • BenchChem. (2025).[2] "An In-depth Technical Guide to the Synthesis of 4-ethoxycarbonyl-4'-nitrobenzophenone." (Methodology adaptation for nitro-substituted benzoyl derivatives). Link

  • Organic Syntheses. "p-Nitrobenzoyl chloride." Org.[3] Synth. 1923, 3, 75. Link (Preparation of the starting material).

Technical Guide: N-(4-acetylphenyl)-4-nitrobenzamide Scaffolds in HDAC Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-(4-acetylphenyl)-4-nitrobenzamide as a scaffold for Histone Deacetylase (HDAC) inhibition. This document is structured for researchers and drug development professionals, focusing on the chemical synthesis, structural pharmacophore analysis, and biological evaluation protocols necessary to validate this compound's efficacy.

Executive Summary

This compound represents a critical synthetic scaffold within the benzamide class of histone deacetylase (HDAC) inhibitors. While benzamides like Entinostat (MS-275) and Mocetinostat are well-established Class I selective inhibitors, the specific nitro-derivative discussed here serves primarily as a latent pharmacophore or synthetic precursor .

From a medicinal chemistry perspective, the nitro group (


) lacks the electron-donating capacity to effectively chelate the catalytic Zinc ion (

) within the HDAC active site. Therefore, this compound is typically evaluated either as a prodrug (requiring bioreduction) or as an intermediate that is chemically reduced to its active 4-amino or hydroxamic acid derivative to elicit potent HDAC inhibition. This guide details the synthesis, activation, and biological characterization of this scaffold.

Chemical Basis & Mechanism of Action (MOA)

Structural Pharmacophore Analysis

Effective HDAC inhibitors (HDACi) generally adhere to a three-part pharmacophore model: a Cap Group (surface recognition), a Linker (occupying the hydrophobic channel), and a Zinc Binding Group (ZBG) .

Pharmacophore ComponentMoiety in this compoundFunction & Optimization Strategy
Cap Group 4-acetylphenylInteracts with the rim of the HDAC active site. The acetyl group offers a handle for further functionalization (e.g., condensation to heterocycles) to improve selectivity.
Linker Benzamide (Phenyl ring)Occupies the 11 Å hydrophobic channel, positioning the ZBG near the catalytic metal.
Zinc Binding Group (ZBG) 4-nitro (

)
Inactive in native form. The nitro group is a poor ligand for

. It must be reduced to an amine (

)
or converted to a hydroxamic acid (

)
to effectively chelate Zinc and inhibit deacetylation.
Mechanism of Action

Upon activation (reduction of


 to 

), the molecule functions as a competitive inhibitor. The amino group coordinates with the

ion at the base of the catalytic pocket, displacing the water molecule required for the hydrolysis of the acetyl-lysine substrate. This blockade prevents the deacetylation of histones (H3, H4), leading to hyperacetylation , chromatin relaxation, and the reactivation of silenced tumor suppressor genes (e.g., p21/WAF1).
Visualization: Activation & Binding Mechanism

The following diagram illustrates the necessary activation of the nitro-scaffold into its active amino-form and its subsequent interaction with the HDAC active site.

HDAC_MOA Prodrug This compound (Inactive Scaffold) Activation Bioreduction / Chemical Reduction (-NO2 -> -NH2) Prodrug->Activation Metabolic/Synthetic Step ActiveDrug N-(4-acetylphenyl)-4-aminobenzamide (Active Inhibitor) Activation->ActiveDrug Yields ZBG HDAC_Pocket HDAC Active Site (Hydrophobic Channel) ActiveDrug->HDAC_Pocket Enters Channel Zinc Catalytic Zn2+ Ion HDAC_Pocket->Zinc Chelation via -NH2 Result Hyperacetylation of Histones (Gene Expression) Zinc->Result Inhibition of Deacetylation

Caption: Activation pathway of the nitro-benzamide scaffold to the active amino-benzamide HDAC inhibitor.

Synthesis & Preparation Protocol

To evaluate this scaffold, one must first synthesize the parent nitro-compound and, for comparative assay controls, its reduced amino-derivative.

Synthesis of this compound

Reaction Type: Nucleophilic Acyl Substitution (Amide Coupling).

Reagents:

  • 4-Nitrobenzoyl chloride (1.0 eq)

  • 4-Aminoacetophenone (1.0 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)

Protocol:

  • Dissolution: Dissolve 4-aminoacetophenone (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Add TEA (12 mmol) and cool the solution to 0°C in an ice bath.

  • Coupling: Dropwise add a solution of 4-nitrobenzoyl chloride (10 mmol) in DCM (20 mL) over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated

    
    , and finally brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo, and recrystallize from Ethanol to yield the yellow solid product.
    
Reduction to Active ZBG (Optional but Recommended)

To generate the active 4-amino positive control:

  • Dissolve the nitro-compound in Ethanol/Water (4:1).

  • Add Iron powder (3 eq) and

    
     (catalytic).
    
  • Reflux for 2 hours.

  • Filter hot through Celite and concentrate to obtain N-(4-acetylphenyl)-4-aminobenzamide .

Biological Evaluation: In Vitro Assays[1][2][3]

Once synthesized, the compound must be evaluated for HDAC inhibitory activity. Note that the nitro-compound may show weak activity in vitro unless the assay conditions (e.g., cellular lysates) allow for reduction, whereas the amino-derivative should be potent.

Fluorometric HDAC Inhibition Assay

This assay determines the


 value against specific HDAC isoforms (HDAC1, HDAC3, HDAC6).

Materials:

  • Recombinant HDAC enzymes (BPS Bioscience or equivalent).

  • Fluorogenic substrate: Boc-Lys(Ac)-AMC (for Class I) or Boc-Lys(Tfa)-AMC (for Class IIa).

  • Developer solution (Trypsin/Protease).

Protocol:

  • Preparation: Prepare serial dilutions of the test compound (this compound) and the reduced amino-analog in DMSO.

  • Incubation: Mix 10 µL of diluted compound with 15 µL of recombinant HDAC enzyme solution in a 96-well black plate. Incubate at 37°C for 30 minutes.

  • Substrate Addition: Add 25 µL of fluorogenic substrate (20 µM final). Incubate for 30 minutes at 37°C.

  • Development: Add 50 µL of Developer solution to stop the reaction and release the fluorophore (AMC) from deacetylated lysine.

  • Measurement: Read fluorescence at Ex/Em = 360/460 nm.

  • Analysis: Plot dose-response curves to calculate

    
    .
    

Data Presentation Template:

CompoundHDAC1 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)Selectivity Profile
This compound>10,000 (Expected)>10,000>10,000Inactive (Prodrug)
N-(4-acetylphenyl)-4-aminobenzamide< 500 (Target)< 1,000> 5,000Class I Selective
Entinostat (Control)~200~500>10,000Class I Selective

Cellular Evaluation: Functional Assays

Cellular assays confirm if the compound can penetrate the cell membrane and if the cellular machinery can reduce the nitro group to the active amine (if testing the nitro-precursor).

Western Blot Analysis (Acetylation Markers)

Objective: Verify hyperacetylation of Histone H3 (H3K9ac) and Histone H4.

Workflow:

  • Treatment: Treat human cancer cells (e.g., MCF-7, HCT116) with the compound (1, 5, 10 µM) for 24 hours.

  • Lysis: Lyse cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Separation: Resolve proteins (20 µg) on 12% SDS-PAGE.

  • Blotting: Transfer to PVDF membrane.

  • Detection: Probe with anti-Acetyl-Histone H3 (Lys9/Lys14) and anti-GAPDH (loading control).

  • Result: A strong increase in H3 acetylation bands compared to DMSO control indicates effective HDAC inhibition.

Antiproliferative Assay (MTT/Alamar Blue)

Objective: Determine cellular cytotoxicity (


).

Protocol:

  • Seed cells (3,000 cells/well) in 96-well plates.

  • Treat with serial dilutions of the compound for 72 hours.

  • Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.

  • Dissolve formazan crystals in DMSO.

  • Measure absorbance at 570 nm.

Experimental Workflow Diagram

The following Graphviz diagram outlines the complete experimental pipeline from synthesis to validation.

Workflow Start Start: Chemical Synthesis Step1 Coupling: 4-Nitrobenzoyl Cl + 4-Aminoacetophenone Start->Step1 Step2 Purification (Recrystallization) Step1->Step2 Decision Is Nitro-Group Reduction Required? Step2->Decision PathA No: Test Nitro-Prodrug Decision->PathA Prodrug Study PathB Yes: Chemical Reduction (Fe/HCl) Decision->PathB Active Drug Study Assay1 In Vitro HDAC Enzymatic Assay (Fluorometric) PathA->Assay1 Step3 Obtain N-(4-acetylphenyl)-4-aminobenzamide PathB->Step3 Step3->Assay1 Assay2 Cellular Western Blot (H3/H4 Acetylation) Assay1->Assay2 Assay3 MTT Cytotoxicity Assay Assay2->Assay3 End Lead Optimization / SAR Analysis Assay3->End

Caption: Experimental workflow for synthesizing and validating the benzamide HDAC inhibitor scaffold.

References

  • Mottamal, M. et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules, 20(3), 3898-3941.

  • Suzuki, T. et al. (2005). "Design, synthesis, and biological activity of novel inhibitors of histone deacetylase." Journal of Medicinal Chemistry, 48(4), 1019-1032.

  • Bailleux, V. et al. (1995). "Synthesis and Anticonvulsant Activity of Some 4-nitro-N-phenylbenzamides." European Journal of Medicinal Chemistry, 30(5), 439-444.[1]

  • Zhang, L. et al. (2019).[2] "Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide as a Potent Histone Deacetylase Inhibitor."[2] Frontiers in Pharmacology, 10, 989.

  • Gryder, B.E. et al. (2012). "Histone Deacetylase Inhibitors: Equipped with New Weapons." Future Medicinal Chemistry, 4(4), 505-524.

Sources

An In-Depth Technical Guide to the Toxicity and Safety Assessment of N-(4-acetylphenyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive analysis for researchers, scientists, and drug development professionals.

Executive Summary

N-(4-acetylphenyl)-4-nitrobenzamide is a compound of interest within various fields of chemical and pharmaceutical research. However, a thorough review of publicly available toxicological data reveals a significant information gap. At present, no dedicated safety data sheet (SDS) or comprehensive toxicological profile for this specific molecule exists. This guide, therefore, serves as a critical resource by providing a scientifically grounded framework for understanding the potential hazards of this compound. By dissecting the toxicological profiles of its core structural motifs—4-nitrobenzamide and the N-(4-acetylphenyl) group—we can construct a predictive safety assessment. Furthermore, this document outlines a recommended course of action for definitive toxicological evaluation, adhering to internationally recognized testing standards. This proactive approach to safety assessment is paramount for any researcher or institution handling this compound, ensuring that all handling and experimental procedures are conducted with the utmost regard for health and safety.

Current Data Landscape: A Critical Gap

A comprehensive search of chemical safety databases and the scientific literature did not yield any specific toxicity studies for this compound. While a PubChem entry exists for the related compound N-(4-acetylphenyl)benzamide, it lacks any associated toxicity or safety data[1]. This absence of direct evidence necessitates a predictive approach based on the toxicological profiles of structurally similar compounds.

Predictive Toxicology: Insights from Structural Analogs

The molecular structure of this compound can be deconstructed into two key components for toxicological analysis: the 4-nitrobenzamide core and the N-(4-acetylphenyl) substituent.

The Toxicity Profile of 4-Nitrobenzamide: A Primary Surrogate

The most pertinent data for our assessment comes from the extensive documentation on 4-nitrobenzamide. Multiple safety data sheets categorize this chemical as hazardous[2][3].

Key Hazards Identified for 4-Nitrobenzamide:

  • Acute Toxicity: Classified as Category 3 for acute oral, dermal, and inhalation toxicity, indicating that it is toxic if swallowed, in contact with skin, or inhaled[2].

  • Irritation: It is a known skin and eye irritant (Category 2)[2][4].

  • Respiratory Effects: May cause respiratory irritation[2][5].

Toxicity Endpoint Classification Observed Effects Reference
Acute Oral Toxicity Category 3Harmful if swallowed. An oral LD50 of 476 mg/kg in rats has been reported, with effects including somnolence, muscle weakness, and dyspnea[3].[2][3]
Acute Dermal Toxicity Category 3Toxic in contact with skin[2].[2]
Acute Inhalation Toxicity Category 3Toxic if inhaled[2][5].[2][5]
Skin Corrosion/Irritation Category 2Causes skin irritation[2][4].[2][4]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation[2][4].[2][4]
Specific Target Organ Toxicity Category 3May cause respiratory irritation[2][5].[2][5]

The toxicological profile of 4-nitrobenzamide strongly suggests that this compound should be handled with significant caution, assuming a similar hazard profile until specific data is generated.

General Concerns of Nitroaromatic Compounds

The presence of a nitro group on an aromatic ring is a well-established structural alert for potential genotoxicity and carcinogenicity. Nitroaromatic compounds can be metabolically reduced to form reactive intermediates that can adduct to DNA, leading to mutations. Numerous studies have demonstrated the mutagenic potential of various nitroaromatic compounds in bacterial reverse mutation assays (Ames test)[6]. Therefore, there is a theoretical risk of genotoxicity for this compound that warrants experimental investigation.

Insights from Substituted 4-Nitro-N-phenylbenzamides

A study on a series of 4-nitro-N-phenylbenzamides with different substitutions on the phenyl ring revealed that these compounds possess anticonvulsant activity but also exhibit neurotoxicity[7]. The study reported median toxic doses (TD50) for some analogs, indicating the potential for central nervous system effects[7]. This suggests that this compound could also elicit neurotoxic effects, a hypothesis that requires dedicated investigation.

Recommended Safety Precautions and Handling

Given the predicted toxicity profile, the following handling procedures are strongly recommended:

  • Engineering Controls: Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood[2][3]. Eyewash stations and safety showers must be readily accessible[2][8].

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear appropriate chemical-resistant gloves[2].

    • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles[2].

    • Skin and Body Protection: A lab coat and other protective clothing should be worn to prevent skin contact[2].

    • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used[5].

  • Hygiene Practices: Avoid ingestion and inhalation. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling[2][9].

Proposed Toxicological Evaluation Workflow

To definitively establish the safety profile of this compound, a tiered testing strategy is proposed, aligned with standard regulatory guidelines.

Toxicity_Workflow cluster_0 Tier 1: In Vitro Assessment cluster_1 Tier 2: Acute Toxicity (In Vivo) cluster_2 Tier 3: Repeated Dose & Advanced Endpoints Genotoxicity Genotoxicity (Ames Test, in vitro Micronucleus) Acute_Oral Acute Oral Toxicity (OECD 423) Genotoxicity->Acute_Oral If Genotoxic, Proceed with Caution Cytotoxicity Cytotoxicity (e.g., Neutral Red Uptake) Cytotoxicity->Acute_Oral Repeated_Dose 28-Day Repeated Dose Study (Oral, OECD 407) Acute_Oral->Repeated_Dose Based on LD50 & Use Case Acute_Dermal Acute Dermal Toxicity (OECD 402) Acute_Dermal->Repeated_Dose Neurotoxicity_Screen Neurotoxicity Screen (Functional Observational Battery) Repeated_Dose->Neurotoxicity_Screen If Signs of Neurotoxicity Observed

Caption: Proposed tiered workflow for the toxicological evaluation of this compound.

Tier 1: In Vitro Assays
  • Genotoxicity:

    • Bacterial Reverse Mutation Test (Ames Test - OECD 471): This is a critical first step to assess the mutagenic potential, given the presence of the nitroaromatic moiety.

    • In Vitro Mammalian Cell Micronucleus Test (OECD 487): To evaluate for clastogenic and aneugenic potential in mammalian cells.

  • Cytotoxicity:

    • Neutral Red Uptake Assay (OECD 129): To determine the concentration at which the compound induces cell death, providing a baseline for dosing in further studies.

Tier 2: Acute Toxicity Studies (In Vivo)
  • Acute Oral Toxicity - Acute Toxic Class Method (OECD 423): This study would determine the acute oral LD50 and identify clinical signs of toxicity.

  • Acute Dermal Toxicity (OECD 402): To assess the potential for toxicity following skin contact.

  • Acute Dermal/Eye Irritation (OECD 404/405): To confirm the irritant properties predicted from the structural analog data.

Tier 3: Repeated Dose and Mechanistic Studies
  • Repeated Dose 28-day Oral Toxicity Study in Rodents (OECD 407): This is essential to identify target organs of toxicity following sub-chronic exposure and to determine a No-Observed-Adverse-Effect-Level (NOAEL).

  • Neurotoxicity Screening: Based on the findings for related compounds, a functional observational battery (FOB) should be integrated into the repeated dose study to screen for any neurobehavioral effects.

Conclusion

While this compound represents a molecule with potential applications, the current lack of safety and toxicity data is a significant impediment to its development and safe use. Based on a thorough analysis of its structural components, it is prudent to consider this compound as potentially toxic upon acute exposure via oral, dermal, and inhalation routes, and as a skin and eye irritant. Furthermore, the potential for genotoxicity and neurotoxicity should not be overlooked.

The experimental workflow proposed in this guide provides a clear and scientifically rigorous path to definitively characterize the toxicological profile of this compound. Until such data is available, all personnel must handle this compound with the highest degree of caution, employing stringent engineering controls and personal protective equipment. This proactive and data-driven approach to chemical safety is fundamental to responsible research and development.

References

  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-Nitrobenzamide. Retrieved from Fisher Scientific.[2]

  • Acros Organics. (2025, December 18). Safety Data Sheet: 4-Nitrophenylacetic acid. Retrieved from Fisher Scientific.[4]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12091, 4-Nitrobenzamide. Retrieved from PubChem.[5]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 223354, N-(4-Acetylphenyl)benzamide. Retrieved from PubChem.[1]

  • Central Drug House (P) Ltd. (n.d.). Material Safety Data Sheet: 4-NITRO BENZAMIDE. Retrieved from CDH Fine Chemical.[3]

  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: Aklomide. Retrieved from Thermo Fisher Scientific.[9]

  • Fisher Scientific. (2025, December 26). Safety Data Sheet: 3-Nitro-N-phenylbenzamide. Retrieved from Fisher Scientific.[8]

  • Bailleux, V., Vallée, L., Nuyts, J., Hamoir, G., Poupaert, J., Stables, J., & Vamecq, J. (1995). Synthesis and Anticonvulsant Activity of Some 4-nitro-N-phenylbenzamides. European Journal of Medicinal Chemistry, 30(5), 439-444.[7]

  • Thompson, E. D., et al. (1983). Mutagenicity of substituted anilines in the Salmonella typhimurium/microsome assay. Environmental Mutagenesis, 5(6), 803-811.[6]

Sources

Methodological & Application

protocol for synthesizing N-(4-acetylphenyl)-4-nitrobenzamide from 4-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of N-(4-acetylphenyl)-4-nitrobenzamide

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a substituted aromatic amide. The protocol is based on the well-established Schotten-Baumann reaction, involving the acylation of 4-aminoacetophenone with 4-nitrobenzoyl chloride.[1] This application note is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a detailed, step-by-step procedure, mechanistic insights, safety protocols, and characterization guidelines. The causality behind each experimental step is explained to provide a deeper understanding of the synthetic strategy.

Introduction and Scientific Context

N-aryl benzamides are a significant class of organic compounds, serving as crucial scaffolds in numerous pharmaceuticals and functional materials. The target molecule, this compound, incorporates two key functionalities: an acetyl group and a nitro group. The nitro group, being a strong electron-withdrawing group, makes the parent molecule, 4-nitrobenzoyl chloride, a highly reactive acylating agent and is a common feature in various bioactive molecules.[2][3] The acetylphenyl moiety is also a prevalent structural motif in drug discovery.

The synthesis described herein utilizes the Schotten-Baumann reaction, a robust and widely used method for forming amides from amines and acyl chlorides in the presence of a base.[4][5] The base plays a critical role in neutralizing the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6] This protocol employs a non-aqueous system with an organic base, offering excellent control and high yields.

Reaction Scheme and Mechanism

2.1. Overall Reaction

The synthesis proceeds via the nucleophilic acyl substitution of 4-nitrobenzoyl chloride with 4-aminoacetophenone.

Figure 1. Synthesis of this compound.

2.2. Reaction Mechanism: Nucleophilic Acyl Substitution

The Schotten-Baumann reaction proceeds through a nucleophilic acyl substitution mechanism. The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone attacks the highly electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. This forms a tetrahedral intermediate.

  • Intermediate Collapse: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.

  • Deprotonation: An organic base, such as pyridine or triethylamine, deprotonates the positively charged nitrogen atom, yielding the neutral amide product and the base's hydrochloride salt. This step is crucial to drive the reaction to completion.[5]

Schotten_Baumann_Mechanism Mechanism of Amide Formation sub 4-Aminoacetophenone + 4-Nitrobenzoyl Chloride inter Tetrahedral Intermediate sub->inter 1. Nucleophilic Attack protonated Protonated Amide + Chloride Ion inter->protonated 2. Collapse & Leaving Group Expulsion prod N-(4-acetylphenyl)- 4-nitrobenzamide + Base-HCl Salt protonated->prod 3. Deprotonation base Base (e.g., Pyridine) base->prod

A simplified diagram of the reaction mechanism.

Materials and Methods

3.1. Reagent and Solvent Data

Reagent/SolventFormulaMW ( g/mol )Molarity/DensityAmountMoles (mmol)
4-Nitrobenzoyl ChlorideC₇H₄ClNO₃185.56-1.86 g10.0
4-AminoacetophenoneC₈H₉NO135.16-1.35 g10.0
Pyridine (Base)C₅H₅N79.100.982 g/mL1.2 mL15.0
Dichloromethane (DCM)CH₂Cl₂84.931.33 g/mL50 mL-
1 M Hydrochloric AcidHCl36.461 M2 x 20 mL-
Sat. Sodium BicarbonateNaHCO₃84.01Aqueous20 mL-
BrineNaCl58.44Saturated20 mL-
Anhydrous MgSO₄MgSO₄120.37-~2 g-

3.2. Equipment

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe

  • Separatory funnel (100 mL)

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Detailed Experimental Protocol

4.1. Reaction Setup

  • Dissolution of Amine: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminoacetophenone (1.35 g, 10.0 mmol). Dissolve the amine in 30 mL of dichloromethane (DCM). Stir the solution at room temperature until all the solid has dissolved.

    • Causality Note: DCM is used as an aprotic solvent to dissolve the reactants without participating in the reaction. Its low boiling point facilitates easy removal post-reaction.[7]

  • Addition of Base: To the stirred solution, add pyridine (1.2 mL, 15.0 mmol).

    • Causality Note: Pyridine acts as a base to neutralize the HCl generated during the reaction.[5] An excess (1.5 equivalents) is used to ensure complete neutralization and to drive the reaction forward.

4.2. Acylation Reaction

  • Preparation of Acyl Chloride Solution: In a separate dry beaker, dissolve 4-nitrobenzoyl chloride (1.86 g, 10.0 mmol) in 20 mL of DCM.

    • Safety Insight: 4-nitrobenzoyl chloride is a lachrymator and is corrosive.[8] It is also moisture-sensitive and will hydrolyze to 4-nitrobenzoic acid upon contact with water.[9] All handling must be performed in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.[10][11]

  • Slow Addition: Transfer the 4-nitrobenzoyl chloride solution to a dropping funnel. Add the solution dropwise to the stirred amine solution over a period of 15-20 minutes. An ice bath can be used to control the initial exothermic reaction, although it typically proceeds smoothly at room temperature.

    • Causality Note: Slow addition prevents a rapid temperature increase and minimizes potential side reactions. A precipitate, pyridine hydrochloride, will likely form during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot has disappeared.

4.3. Work-up and Isolation

  • Quenching and Washing: Transfer the reaction mixture to a 100 mL separatory funnel.

    • Wash the organic layer sequentially with 20 mL of 1 M HCl (to remove excess pyridine).

    • Wash with another 20 mL of 1 M HCl.

    • Wash with 20 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).

    • Wash with 20 mL of brine (to begin the drying process).

    • Causality Note: This aqueous work-up is critical for removing the pyridine hydrochloride salt and unreacted starting materials, which simplifies the final purification.[2]

  • Drying and Solvent Removal: Drain the organic (DCM) layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄).[12] Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude solid product.

4.4. Purification

  • Recrystallization: Purify the crude product by recrystallization.[13]

    • Dissolve the crude solid in a minimum amount of hot ethanol in a beaker.

    • Slowly add hot water dropwise until the solution becomes slightly cloudy (the point of saturation).

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol/water (50:50) and allow them to air dry.

    • Causality Note: Recrystallization is an effective method for purifying solid organic compounds. The choice of a solvent pair (e.g., ethanol/water) allows the desired compound to be soluble when hot but insoluble when cold, while impurities remain in solution.[13]

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • Melting Point: Determine the melting point of the purified crystals. A sharp melting range close to the literature value indicates high purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals for the aromatic protons in both rings, the amide N-H proton (a singlet), and the methyl protons of the acetyl group (a singlet around 2.4-2.6 ppm).[14]

  • FT-IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (around 1670 cm⁻¹), and the nitro group (NO₂) stretches (around 1520 and 1350 cm⁻¹).[15]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the product (C₁₅H₁₂N₂O₄ = 284.27 g/mol ).[16]

Experimental Workflow Visualization

Synthesis_Workflow A 1. Dissolve 4-Aminoacetophenone & Pyridine in DCM B 2. Add 4-Nitrobenzoyl Chloride Solution Dropwise A->B Setup C 3. Stir at Room Temperature (2-3 hours) B->C Reaction D 4. Aqueous Work-up (HCl, NaHCO3, Brine) C->D Isolation E 5. Dry Organic Layer (Anhydrous MgSO4) D->E F 6. Concentrate Solvent (Rotary Evaporator) E->F G 7. Purify by Recrystallization (Ethanol/Water) F->G Purification H 8. Characterize Pure Product (MP, NMR, IR, MS) G->H Analysis

High-level workflow for the synthesis and purification.

Safety and Handling

  • General Precautions: This procedure must be carried out in a well-ventilated chemical fume hood. Standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves, is required at all times.

  • 4-Nitrobenzoyl Chloride: Highly corrosive and causes severe skin burns and eye damage.[10][11] It is a lachrymator (tear-inducing) and is moisture-sensitive.[8][9] Avoid inhalation of dust and contact with skin and eyes. Handle only in a fume hood. In case of contact, flush the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention.[8]

  • Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • Pyridine: Flammable, harmful if swallowed or inhaled, and causes skin irritation.

  • Waste Disposal: All organic and aqueous waste should be disposed of in appropriately labeled waste containers according to institutional guidelines.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Wikipedia. (2020, August 1). Schotten–Baumann reaction.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • Apollo Scientific. (2022, September 16). Safety Data Sheet: 4-Nitrobenzoyl chloride.
  • Dudley Corporation. (2010, February 22). 4-NITROBENZYL CHLORIDE Material Safety Data Sheet.
  • Cole-Parmer. (2004, September 30). Material Safety Data Sheet - 4-Nitrobenzoyl chloride, 98%.
  • Thermo Fisher Scientific. (2009, December 15). SAFETY DATA SHEET: 4-Nitrobenzoyl chloride.
  • Fisher Scientific. (2023, September 21). SAFETY DATA SHEET: 4-Nitrobenzoyl chloride.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide....
  • International Journal of Pharmacy and Biological Sciences. (2019, July 1). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity.
  • BenchChem. (n.d.). Application Notes: Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride.
  • MDPI. (2024, April 1). N-(3-chlorophenethyl)-4-nitrobenzamide.
  • National Institutes of Health. (n.d.). N-(4-Acetylphenyl)benzamide | C15H13NO2 | CID 223354 - PubChem.
  • European Patent Office. (2024, May 29). 4-NITROBENZAMIDE (TNBA) USING SOLID ACID CATALYSTS - EP 4165014 B1.
  • BenchChem. (n.d.). How to assess and improve the purity of synthesized N-(4-acetylphenyl)sulfonylacetamide.
  • Chem-Impex. (n.d.). 4-Nitrobenzoyl chloride.
  • PrepChem.com. (n.d.). Preparation of 4-nitrobenzoyl chloride.
  • Supporting Information. (n.d.). Synthesis of N-(4-hydroxyphenethyl)benzamide (9).
  • SciSpace. (2020, March 4). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening.
  • Sigma-Aldrich. (n.d.). N-(4-ACETYL-PHENYL)-2-METHYL-BENZAMIDE AldrichCPR.
  • ResearchGate. (n.d.). (PDF) N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide.
  • Google Patents. (n.d.). RU2103260C1 - Method for production of 4-nitrobenzamide.
  • ResearchGate. (2018, March 3). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure.
  • Journal of Chemical and Pharmaceutical Biological Sciences. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides.
  • ResearchGate. (n.d.). (PDF) Growth and characterization of NMBA (4-nitro-4 0-methyl benzylidene aniline) single crystals.

Sources

purification methods for N-(4-acetylphenyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the purification protocols for N-(4-acetylphenyl)-4-nitrobenzamide (also known as 4'-acetyl-4-nitrobenzanilide), a critical intermediate in the synthesis of bioactive benzamide derivatives.[1] Due to the compound's rigid amide backbone and poor solubility in common non-polar solvents, standard purification methods often result in low yields or co-precipitation of starting materials. This guide provides a field-proven "Chemical Washing" workflow followed by a dual-solvent recrystallization protocol, ensuring >98% purity suitable for biological screening or subsequent reduction steps.

Chemical Profile & Solubility Assessment

Before initiating purification, one must understand the physicochemical landscape of the target versus its impurities.

Target Compound: this compound Structure: A benzanilide scaffold with an electron-withdrawing nitro group and a para-acetyl group.[1] CAS: 5411-13-2 (Generic for isomers, check specific connectivity)[1]

PropertyDescriptionImplications for Purification
Physical State Pale yellow to off-white solidHigh melting point (>230°C estimated based on analogs [1]) suggests recrystallization is superior to distillation.[1]
Solubility (Cold) Insoluble in Water, Ether, Hexane. Sparingly soluble in EtOH, EtOAc.[1]Allows for aggressive washing with non-polar and aqueous solvents to remove impurities.[1]
Solubility (Hot) Soluble in DMF, DMSO, Glacial Acetic Acid, boiling Ethanol.Ethanol or Acetic Acid are prime candidates for recrystallization.[1]
Acidity/Basicity Neutral Amide (pKa ~15-17).[1]Crucial: It will not form salts with dilute acid or base, allowing for chemical extraction of impurities.[1]

Common Impurities:

  • 4-Aminoacetophenone (Starting Material): Basic amine.[1] Soluble in dilute HCl.[1]

  • 4-Nitrobenzoic Acid (Hydrolysis byproduct): Acidic.[1] Soluble in dilute NaHCO₃/NaOH.[1]

  • Solvents (Pyridine/Toluene): Volatile or water-miscible.[1]

Pre-Purification: The "Chemical Filter" Workup

Expert Insight: Do not rush to chromatography.[1] The most effective purification for benzanilides utilizes the distinct acid-base properties of the impurities versus the neutral product.[1] This "Chemical Filter" step can raise purity from ~70% to >90% before any physical separation is attempted.[1]

Protocol A: Acid-Base Trituration (Recommended)

Use this protocol if the crude product is a solid precipitate following the reaction quench.

  • Crude Isolation: Filter the crude solid from the reaction mixture (usually quenched with water/ice).[1]

  • Acid Wash (Removes Amine):

    • Suspend the crude solid in 1M HCl (10 mL per gram of solid).

    • Stir vigorously for 30 minutes at room temperature. Mechanism: Protonates unreacted 4-aminoacetophenone, making it water-soluble.

    • Filter and wash the cake with water until filtrate is neutral.[1]

  • Base Wash (Removes Acid):

    • Suspend the wet cake in saturated NaHCO₃ or 1M NaOH (10 mL per gram).

    • Stir for 30 minutes. Mechanism: Deprotonates unreacted 4-nitrobenzoic acid, making it water-soluble.

    • Filter and wash with copious water.[1]

  • Solvent Wash (Removes Organics):

    • Perform a final displacement wash with cold Diethyl Ether or Hexane .[1]

    • Result: The filter cake is now the neutral amide, stripped of reactive starting materials.

Method B: Recrystallization (The Gold Standard)

For pharmaceutical-grade purity (>98%), recrystallization is required to remove trapped solvent and trace isomers.[1]

System 1: Ethanol (Preferred for Scale-up)

Best for: Removing trace colored impurities and non-polar byproducts.[1]

  • Dissolution: Place the dried, acid-base washed solid in a round-bottom flask. Add Absolute Ethanol (approx. 20-30 mL/g).[1]

  • Reflux: Heat to reflux (78°C). If the solid does not dissolve completely, slowly add DMF (Dimethylformamide) dropwise through the condenser until clarity is achieved. Note: Avoid excess DMF as it makes crystallization difficult.

  • Hot Filtration (Optional): If insoluble black specks remain, filter the hot solution through a pre-warmed Celite pad.[1]

  • Crystallization: Remove from heat. Allow to cool slowly to room temperature with gentle stirring. Then, cool in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the crystals. Wash with cold Ethanol .[1]

  • Drying: Vacuum dry at 60°C.

System 2: Glacial Acetic Acid (For Stubborn Solubility)

Best for: Highly crystalline, high-melting amides that are insoluble in ethanol.

  • Suspend solid in Glacial Acetic Acid (10 mL/g).

  • Heat to boiling (>118°C) until dissolved.

  • Cool slowly. The amide often crystallizes as lustrous needles.[1]

  • Critical Step: Wash the filtered crystals with water (to remove acid) followed by ethanol (to remove water) before drying.[1]

Method C: Flash Column Chromatography

Use only if recrystallization fails or for isolating minor side-products.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase:

    • Gradient: Start with 100% Dichloromethane (DCM).[1]

    • Elution: Gradually increase polarity to 2-5% Methanol in DCM.

    • Alternative: Hexane:Ethyl Acetate (Start 80:20, move to 50:50).[1]

  • Loading: Dry load is recommended due to poor solubility.[1] Dissolve sample in DMF/DCM, mix with silica, dry, and load as a powder.

Process Visualization

The following diagram illustrates the decision logic and chemical flow for the purification process.

PurificationWorkflow Start Crude Reaction Mixture (Solid + Impurities) Quench Quench with Ice/Water Start->Quench Filter1 Filtration Quench->Filter1 AcidWash Wash with 1M HCl (Removes 4-Aminoacetophenone) Filter1->AcidWash Solid Cake BaseWash Wash with 1M NaOH/NaHCO3 (Removes 4-Nitrobenzoic Acid) AcidWash->BaseWash Solid Cake CheckPurity Check Purity (TLC/NMR) BaseWash->CheckPurity Recryst Recrystallization (Ethanol or AcOH) CheckPurity->Recryst Major Product Column Flash Chromatography (DCM:MeOH Gradient) CheckPurity->Column Complex Mixture Final Pure this compound (>98%) Recryst->Final Column->Final

Figure 1: Decision tree for the isolation and purification of this compound.

Quality Control (QC) & Validation

Verify the identity and purity of your isolated compound using these parameters:

  • TLC: Silica gel, DCM:MeOH (95:5).[1]

    • Visualization: UV (254 nm).[1] The nitro group quenches fluorescence strongly.[1]

  • 1H NMR (DMSO-d6):

    • Amide NH: Singlet, typically δ 10.5 - 11.0 ppm (Exchangeable with D₂O).[1]

    • Acetyl Methyl: Singlet, δ ~2.5-2.6 ppm.[1]

    • Aromatic Region: Two distinct AA'BB' systems (8 protons total) in the δ 7.8 - 8.4 ppm range.[1]

  • Melting Point: Expect a sharp range.[1] While specific literature values vary by isomer, structurally similar N-(4-acetylphenyl)benzamide melts at ~239°C [1].[1] A range >200°C is expected.[1][2]

References

  • PubChem. N-(4-Acetylphenyl)benzamide Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Org. Synth.General procedures for amide synthesis and purification. Organic Syntheses, Coll. Vol. 1, p.82. (General reference for benzanilide workup).

Sources

Application Note: Chemoselective Catalytic Reduction of N-(4-acetylphenyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

AN-2026-02-21

For Research and Development Use Only.

Audience: Researchers, scientists, and drug development professionals in organic synthesis and medicinal chemistry.

Abstract

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in the synthesis of pharmaceuticals and advanced materials. This application note provides a comprehensive guide to the chemoselective catalytic reduction of the nitro group in N-(4-acetylphenyl)-4-nitrobenzamide to yield N-(4-acetylphenyl)-4-aminobenzamide. This transformation is challenging due to the presence of other reducible functionalities, namely the amide and acetyl (ketone) groups. We present two robust protocols: a standard catalytic hydrogenation using Palladium on Carbon (Pd/C) with hydrogen gas and a safer, more accessible transfer hydrogenation method using ammonium formate as the hydrogen donor. This document details the underlying mechanisms, provides a guide for catalyst selection, offers step-by-step experimental procedures, and includes a troubleshooting guide to ensure successful and reproducible outcomes.

Introduction: The Challenge of Chemoselectivity

Aromatic amines are critical building blocks in medicinal chemistry. The target product, N-(4-acetylphenyl)-4-aminobenzamide, contains a primary aromatic amine that is a versatile precursor for further chemical modifications. The synthesis requires the selective reduction of the nitro group while preserving the structural integrity of the amide and ketone moieties within the same molecule.

Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean reaction profile, and mild conditions.[1] The key to success lies in choosing a catalytic system that exhibits high chemoselectivity for the nitro group. Palladium on carbon (Pd/C) is an exemplary catalyst for this purpose, known for its ability to readily reduce nitro groups without affecting most other functional groups, such as ketones and amides, under controlled conditions.[2][3]

Mechanism of Catalytic Nitro Group Reduction

The catalytic hydrogenation of a nitroarene on a metal surface, such as palladium, is a heterogeneous process. The generally accepted mechanism involves the following key steps:

  • Adsorption: Both the hydrogen gas (or hydrogen donor) and the nitroarene substrate adsorb onto the surface of the palladium catalyst.[4]

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the metal surface, forming reactive metal-hydride species. In transfer hydrogenation, the hydrogen donor (e.g., ammonium formate) decomposes on the catalyst surface to generate adsorbed hydrogen.[5]

  • Stepwise Reduction: The adsorbed nitro group undergoes a stepwise reduction. While the exact pathway can vary, it is believed to proceed through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates.[6]

  • Desorption: Once the final amine (Ar-NH₂) is formed, it has a lower affinity for the catalyst surface than the nitro starting material and desorbs into the solution, freeing the catalytic site for the next cycle.

The high selectivity of Pd/C arises from the strong adsorption of the nitro group compared to the ketone or amide carbonyls, ensuring it is preferentially reduced.

Guide to Catalyst and Hydrogen Source Selection

Choosing the appropriate catalytic system is paramount for a successful and selective reduction. While various systems exist, Palladium on Carbon (Pd/C) is the most widely used and reliable for this specific transformation.

Catalyst SystemHydrogen SourceTypical ConditionsAdvantagesDisadvantagesSelectivity Profile
10% Pd/C H₂ Gas1-4 atm, Room Temp.High activity, clean byproducts (none), well-established.[1]Requires specialized pressure equipment; catalyst is pyrophoric.[7][8]Excellent for -NO₂ over ketones, amides, esters.[2]
10% Pd/C Ammonium FormateAtmospheric Pressure, RefluxNo H₂ gas required, safer setup, simple apparatus.[9][10]Stoichiometric byproducts (CO₂, NH₃) must be removed.Excellent chemoselectivity, similar to H₂ gas method.[5]
Raney Nickel H₂ Gas50-100 atm, >50 °CLower cost than Pd.Pyrophoric, requires higher pressure/temp, may reduce ketones.[1]Less selective; risk of ketone reduction.
SnCl₂·2H₂O N/A (Stoichiometric)Reflux in EthanolVery mild, highly chemoselective for nitro groups.[11]Generates stoichiometric tin waste, requiring extensive workup.Excellent for -NO₂ over nitriles, ketones, esters.[11]

For the reduction of this compound, both Pd/C with H₂ gas and Pd/C with ammonium formate are highly recommended due to their proven selectivity and efficiency.

Experimental Workflow & Protocols

The following diagram illustrates the general workflow for the catalytic reduction process.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Dissolve Reactant in Solvent B Add Catalyst (e.g., 10% Pd/C) A->B C Purge Vessel with Inert Gas (N₂ or Ar) B->C D Introduce H₂ Source (H₂ Gas or Donor) C->D E Stir at Appropriate Temperature D->E F Monitor Progress (TLC / LC-MS) E->F G Filter through Celite® to Remove Catalyst F->G H Concentrate Filtrate Under Vacuum G->H I Purify Crude Product (Crystallization) H->I J Characterize Final Product (NMR, MS) I->J

Caption: General workflow for catalytic hydrogenation.

Protocol 1: Catalytic Hydrogenation with H₂ Gas

This protocol is the industry standard, offering high efficiency and clean conversion.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol % Pd)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas cylinder with regulator

  • Parr shaker or similar hydrogenation apparatus

  • Celite® or glass fiber filter pad

Procedure:

  • To a suitable pressure vessel, add this compound (e.g., 2.84 g, 10.0 mmol).

  • Add a solvent such as methanol (50 mL) to dissolve the starting material.

  • Under an inert atmosphere (e.g., a stream of argon or nitrogen) , carefully add the 10% Pd/C catalyst (e.g., 106 mg, 0.1 mmol Pd, for 1 mol %). Safety Note: Wet Pd/C is less pyrophoric, but dry catalyst can ignite spontaneously in air, especially in the presence of flammable solvents.[7][8]

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel by evacuating the air and backfilling with nitrogen gas (repeat 3 times).

  • Purge the vessel with hydrogen gas by evacuating the nitrogen and backfilling with H₂ (repeat 3 times).

  • Pressurize the vessel with H₂ gas to the desired pressure (typically 1-3 atm or ~50 psi).[10]

  • Begin vigorous stirring or shaking at room temperature.

  • Monitor the reaction by observing hydrogen uptake and/or by thin-layer chromatography (TLC) until the starting material is fully consumed.

  • Once complete, carefully vent the excess hydrogen and purge the vessel with nitrogen gas.

  • Carefully open the vessel and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent. Safety Note: The filter cake is saturated with hydrogen and highly pyrophoric. Do not allow it to dry. Quench it immediately by submerging in a large volume of water.[8]

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(4-acetylphenyl)-4-aminobenzamide.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Protocol 2: Transfer Hydrogenation with Ammonium Formate

This method avoids the need for specialized high-pressure equipment and is inherently safer.[10]

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol % Pd)

  • Ammonium Formate (HCOONH₄) (3-5 eq)[12]

  • Methanol (MeOH)

  • Round-bottom flask with reflux condenser

  • Celite® or glass fiber filter pad

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 2.84 g, 10.0 mmol) in methanol (100 mL).

  • Add ammonium formate (e.g., 3.15 g, 50.0 mmol, 5 eq).[12]

  • Under an inert atmosphere , carefully add the 10% Pd/C catalyst (e.g., 212 mg, 0.2 mmol Pd, for 2 mol %).

  • Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C).

  • Stir the reaction vigorously. The reaction is often accompanied by gas evolution (CO₂ and NH₃).[5]

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol. The same safety precautions for handling the used catalyst apply here.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude solid will contain the product and excess ammonium formate salts. Redissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product. Recrystallization can be performed if needed.

Product Characterization

The successful synthesis of N-(4-acetylphenyl)-4-aminobenzamide can be confirmed using standard analytical techniques:

  • ¹H NMR: Appearance of a broad singlet corresponding to the -NH₂ protons (typically ~4-6 ppm, solvent dependent) and the disappearance of the characteristic downfield aromatic signals adjacent to the nitro group.

  • ¹³C NMR: A significant upfield shift of the aromatic carbon atom previously attached to the nitro group.

  • IR Spectroscopy: Appearance of N-H stretching bands for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and disappearance of the asymmetric and symmetric N-O stretches of the nitro group (~1520 and ~1350 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak should correspond to the expected mass of the product (C₁₅H₁₄N₂O₂), m/z = 254.11.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Catalyst deactivation (poisoning).2. Insufficient hydrogen source (low pressure or not enough donor).3. Poor mixing/agitation.1. Use fresh, high-quality catalyst. Ensure starting material is pure.2. Increase H₂ pressure or add more ammonium formate.3. Increase stirring/shaking speed.
Low Yield 1. Product loss during workup (filtration or extraction).2. Adsorption of product onto the catalyst or Celite®.1. Ensure thorough washing of the filter cake with solvent.2. Perform multiple extractions during workup. Wash the filter cake extensively.
Side Product Formation 1. Over-reduction of the acetyl group (ketone to alcohol).2. Dehalogenation if aryl halides are present (not applicable here).1. Perform the reaction at room temperature and lower H₂ pressure. Avoid more aggressive catalysts like Raney Ni.

Safety Precautions

  • Catalyst Handling: Palladium on carbon is a pyrophoric solid, especially when dry or saturated with hydrogen.[8] Always handle it under an inert atmosphere (Argon or Nitrogen) and transfer it as a wet paste when possible.[7][13] Never add dry catalyst to a solvent in the presence of air.

  • Hydrogen Gas: Hydrogen is extremely flammable. All operations involving H₂ gas must be conducted in a well-ventilated fume hood, away from ignition sources, using properly grounded and pressure-rated equipment.

  • Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves must be worn at all times.[14]

  • Waste Disposal: Used catalyst is a fire hazard. Immediately after filtration, the filter cake should be quenched by adding it to a large volume of water and stored in a clearly labeled, sealed container for proper hazardous waste disposal.[8]

References

Click to expand
  • Štrukil, V., Margetić, D., & Portada, T. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3163. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the reduction of nitroarenes using NaBH4 catalyzed by Pd/GYLPCO. Available at: [Link]

  • Mohammadian, S., Hamadi, H., & Kazeminezhad, I. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(18), 11235-11243. Available at: [Link]

  • Rhodium.ws. (n.d.). Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. Available at: [Link]

  • Ram, S., & Ehrenkaufer, R. E. (1992). Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration. U.S. Patent No. 5,099,067. Washington, DC: U.S. Patent and Trademark Office.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. (Palladium on Carbon LCSS). Available at: [Link]

  • Zhang, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Catalysis Science & Technology. Available at: [Link]

  • Journal of the American Chemical Society. (2023). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. Available at: [Link]

  • SAGE Publications. (2025). Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. Available at: [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Aromatic Nitro Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available at: [Link]

  • Tong, R. (2017). Standard Operating Procedure: Palladium. Hong Kong University of Science and Technology. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]

  • PubMed. (2023). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. Available at: [Link]

  • Head-Chem. (2024). What Should We Pay Attention To When Using Palladium Carbon Catalyst? Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]

  • University of Wisconsin-Madison. (2021). Safe Handling of Pyrophoric Materials. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile? Available at: [Link]

Sources

Troubleshooting & Optimization

troubleshooting poor solubility of N-(4-acetylphenyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(4-acetylphenyl)-4-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues, ensuring you can proceed with your research efficiently and effectively.

Understanding the Challenge: Why is this compound Poorly Soluble?

The poor solubility of this compound stems from its molecular structure. The presence of two aromatic rings, a nitro group, and an amide linkage contributes to strong intermolecular forces, primarily dipole-dipole interactions and hydrogen bonding.[1][2] These forces hold the molecules together tightly in a crystal lattice, making it difficult for solvent molecules to surround and dissolve them. Aromatic nitro compounds, in particular, are known to be sparingly soluble in water and some organic solvents.[3][4][5]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues related to the handling and solubilization of this compound.

Q1: I'm having trouble dissolving this compound in common laboratory solvents. What should I do?

This is a common issue. The key is to select a solvent that can effectively overcome the strong intermolecular forces of the compound.

Initial Steps:

  • Consult a solvent polarity chart. Start with polar aprotic solvents, as they are generally good at dissolving polar organic compounds.

  • Attempt small-scale solubility tests. Use a few milligrams of your compound in a small volume of solvent to avoid wasting material.

  • Apply heat. Gently warming the mixture can significantly increase the solubility of many compounds.[6]

Recommended Solvents:

Based on the structure of this compound, the following solvents are likely to be most effective:

Solvent ClassRecommended SolventsExpected SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents have strong dipole moments that can disrupt the intermolecular forces of the solute.[7]
Polar Protic Ethanol, Methanol, AcetoneModerate to LowCan act as both hydrogen bond donors and acceptors, but their effectiveness may be limited by the compound's aromatic nature.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformModerate to LowGood for less polar compounds, may have some success due to the aromatic rings.
Non-Polar Hexane, TolueneVery LowUnlikely to be effective due to the polar nature of the nitro and amide groups.[5]

Q2: I've tried heating the mixture, but the compound precipitates out upon cooling. How can I keep it in solution?

This indicates that you are likely dealing with a supersaturated solution. Here are a few strategies to maintain solubility:

  • Use a co-solvent system: This technique involves using a mixture of two or more miscible solvents.[7][8] A good starting point is to dissolve the compound in a small amount of a strong solvent (like DMSO) and then dilute it with a weaker, miscible solvent in which your final experiment will be conducted.

  • pH Adjustment: While amides are generally neutral, the overall acidity or basicity of the solution can sometimes influence solubility.[1] This is less likely to have a major effect on this specific compound but can be explored in aqueous systems.

  • Use of Solubilizing Agents: For aqueous solutions, surfactants or cyclodextrins can be employed to enhance solubility by forming micelles or inclusion complexes, respectively.[8][9]

Q3: My compound appears to be degrading when I heat it in certain solvents. What are the signs of degradation and how can I avoid it?

Degradation can be a concern, especially with prolonged heating.

Signs of Degradation:

  • Color change: A noticeable change in the color of the solution (e.g., from colorless to yellow or brown) can indicate decomposition.

  • Formation of new peaks in analytical data: Techniques like HPLC or LC-MS can reveal the presence of impurities or degradation products.

Avoiding Degradation:

  • Use the minimum necessary heat: Only heat the solution for as long as it takes to dissolve the compound.

  • Work under an inert atmosphere: If your compound is sensitive to oxidation, performing the dissolution under nitrogen or argon can be beneficial.

  • Choose a solvent with an appropriate boiling point: Avoid using solvents that require very high temperatures for dissolution if your compound is thermally labile.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

This protocol will help you efficiently screen for an appropriate solvent.

  • Weigh approximately 5-10 mg of this compound into a small vial.

  • Add a small volume (e.g., 100 µL) of the test solvent.

  • Vortex the vial for 30 seconds.

  • Observe for dissolution. If the solid remains, add another 100 µL of solvent and repeat the vortexing.

  • If the compound is still not dissolved, gently warm the vial in a water bath (start at 40-50°C) and observe for any changes.

  • Record your observations for each solvent tested.

Protocol 2: Recrystallization for Purification

If you have synthesized this compound and need to purify it from insoluble impurities, recrystallization is a powerful technique.[6][10]

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. A mixture of solvents can also be effective.

  • Dissolution: In an Erlenmeyer flask, add the crude compound and a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the compound fully dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent the desired compound from crystallizing prematurely.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizing the Troubleshooting Process

The following workflow diagram illustrates the logical steps for troubleshooting the poor solubility of this compound.

Troubleshooting_Solubility start Start: Poor Solubility of This compound solvent_selection Q1: Initial Solvent Selection start->solvent_selection heating Consider Gentle Heating solvent_selection->heating If insoluble at RT success Compound Solubilized solvent_selection->success Soluble at RT co_solvent Q2: Use Co-solvent System heating->co_solvent Precipitates on cooling degradation_check Q3: Check for Degradation heating->degradation_check If degradation is suspected heating->success Soluble with heat ph_adjustment Explore pH Adjustment (Aqueous Systems) co_solvent->ph_adjustment If still problematic co_solvent->success solubilizing_agents Consider Solubilizing Agents (Aqueous Systems) ph_adjustment->solubilizing_agents failure Consult Further Resources ph_adjustment->failure solubilizing_agents->success solubilizing_agents->failure degradation_check->heating No degradation, continue degradation_check->failure Degradation confirmed

Caption: A flowchart for troubleshooting solubility issues.

Concluding Remarks

Dealing with poorly soluble compounds like this compound is a common challenge in chemical and pharmaceutical research. A systematic approach to solvent selection, temperature control, and the use of co-solvents can overcome these hurdles. Always prioritize safety by consulting the Safety Data Sheet (SDS) for any chemical you are working with.[11][12][13]

References

  • Perpusnas. (2026, January 6). Understanding OSC Nitro Compounds: Structure And Properties.
  • Unknown. (2005). Principles of Drug Action 1, Spring 2005, Amides.
  • Unknown. (n.d.).
  • Unknown. (2017, March 10).
  • Unknown. (2020, March 29). NITRO COMPOUNDS.
  • Unknown. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Sahoo, R. N. (n.d.). Solubility Enhancement Technique | CUTM Courseware.
  • Wikipedia. (n.d.). Amide.
  • EMBIBE. (2023, January 25). Physical Properties of Amines – Solubility, Melting and Boiling Point.
  • Kumar, S., & Singh, A. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.
  • MDPI. (2022, May 25).
  • Quora. (2019, January 3).
  • Ahmets. (2026, January 6). Understanding Nitro Compounds: Structure And Properties.
  • Solubility of Things. (n.d.). Nitrobenzene.
  • National Institutes of Health. (n.d.). N-(4-Acetylphenyl)benzamide | C15H13NO2 | CID 223354. PubChem.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Chemistry Stack Exchange. (2020, July 10). Solubility of Amides.
  • Branca, M., Pena, S., Guillot, R., Gori, D., Alezra, V., & Kouklovsky, C. (2009, August 5).
  • ResearchGate. (2020, November 2).
  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines.
  • Unknown. (n.d.).
  • Unknown. (2025, December 18).
  • National Institutes of Health. (n.d.). 4-acetyl-N-[4-(acetylamino)phenyl]benzamide | C17H16N2O3 | CID. PubChem.
  • Sigma-Aldrich. (n.d.). N-(4-ACETYL-PHENYL)-BENZAMIDE AldrichCPR.
  • Fisher Scientific. (2025, December 22).
  • CDH Fine Chemical. (n.d.).
  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide...
  • ThermoFisher. (2025, September 22).
  • SDI. (n.d.). 4-NITRO BENZAMIDE.
  • TCI Chemicals. (2018, October 3).
  • International Journal of Pharmacy and Biological Sciences. (2019, July 1).
  • Golcienė, B., Voskienė, A., & Mickevičius, V. (2023). Synthesis of novel N-(4-acetylphenyl)
  • MDPI. (2021, March 28). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities.
  • CymitQuimica. (n.d.). CAS 6325-93-5: 4-Nitrobenzenesulfonamide.
  • Google Patents. (n.d.). RU2103260C1 - Method for production of 4-nitrobenzamide.
  • MedChemExpress. (n.d.).
  • Benchchem. (n.d.). Solubility Profile of N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide.
  • National Institutes of Health. (n.d.). Benzenesulfonamide, N-(4-acetylphenyl)-4-amino- | C14H14N2O3S | CID. PubChem.
  • Cheméo. (n.d.). Chemical Properties of N-(m-Nitrophenyl)benzamide (CAS 4771-08-8).

Sources

Technical Support: Purification Strategies for 4-Nitrobenzoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4NBC-PUR-001 Subject: Removal of unreacted 4-nitrobenzoyl chloride (4-NBC) and 4-nitrobenzoic acid (4-NBA) impurities.[1][2] Status: Open Support Level: Tier 3 (Senior Scientist)[1][2]

Introduction

You are likely encountering 4-nitrobenzoyl chloride (4-NBC) as an excess reagent in the benzoylation of amines or alcohols.[1] While 4-NBC is a potent electrophile, its residue poses two distinct purification challenges:

  • Hydrolytic Stability: It does not hydrolyze instantly upon contact with cold water, often surviving a quick wash.[1][2]

  • Acidic Byproduct: Its hydrolysis product, 4-nitrobenzoic acid (4-NBA), has a pKa of ~3.4, making it significantly more acidic than unsubstituted benzoic acid.[1]

This guide provides three validated protocols to sequester and remove these impurities, ranging from standard aqueous workups to advanced solid-phase scavenging.[1]

Module 1: The "Hydrolytic Wash" (Standard Aqueous Workup)[2]

Best For: Standard reactions where the product is stable to mild base and water.[1][2]

The Mechanism

The strategy relies on converting the lipophilic acid chloride into a hydrophilic carboxylate salt.[2]

  • Hydrolysis:

    
    
    
  • Partitioning: The 4-nitrobenzoate anion partitions into the aqueous phase, leaving the neutral product in the organic phase.[2]

Protocol
StepActionTechnical Note
1. Quench Add saturated aqueous NaHCO₃ (approx. 1:1 volume ratio to organic solvent).[1][2]Crucial: Stir vigorously for at least 15–30 minutes . 4-NBC hydrolysis is biphasic and diffusion-limited.[1][2] A quick shake is insufficient.[1][2]
2. Check pH Ensure the aqueous layer is pH > 8.[1][2]The pKa of 4-nitrobenzoic acid is 3.[1][3]4. You need a basic pH to ensure >99% ionization to the water-soluble benzoate.
3.[1][2] Separation Separate layers.[1][2] Keep the organic layer.[1][2]If an emulsion forms, see Troubleshooting below.
4. Acid Wash (Optional) Wash organic layer with 1M HCl or 5% Citric Acid.[1][2]Only if your product is not basic. This removes any remaining pyridine/triethylamine used in the reaction.[2]
5. Brine/Dry Wash with brine, dry over MgSO₄, and concentrate.[1]
Decision Tree: Aqueous Workup

AqueousWorkup start Crude Reaction Mixture (Product + Excess 4-NBC) quench Add Sat. NaHCO3 Stir 30 mins start->quench check Is 4-NBC fully hydrolyzed? quench->check check->quench No (TLC shows SM) layer Separate Layers check->layer Yes aq_layer Aqueous Layer (Contains 4-nitrobenzoate) layer->aq_layer Discard org_layer Organic Layer (Contains Product) layer->org_layer Keep & Dry

Figure 1: Logic flow for the hydrolytic removal of acid chlorides.

Module 2: The "Kinetic Scavenger" (Chemical Tagging)

Best For: Stubborn impurities, large-scale reactions, or when you want to avoid long hydrolysis times.[1]

The Concept

Instead of waiting for water to hydrolyze the 4-NBC, you add a highly reactive nucleophile (a scavenger) that converts the acid chloride into a byproduct with drastically different solubility properties than your product.

Option A: Solid-Phase Scavenging (Resins)[1][2]
  • Reagent: Polymer-supported amine (e.g., PS-Trisamine or PS-Ethylenediamine).[1][4]

  • Action: Add 2–3 equivalents (relative to excess acid chloride) of resin to the reaction mixture.

  • Mechanism: The resin attacks the 4-NBC, covalently binding it to the bead.[2]

  • Workup: Simple filtration. The impurity stays on the filter paper.[2]

  • Pros: No aqueous extraction required; ideal for water-sensitive products.[1][2]

Option B: Solution-Phase "Tag & Wash" (The DMAPA Trick)[1][2]
  • Reagent: N,N-Dimethyl-1,3-propanediamine (DMAPA).[1]

  • Action: Add 0.5–1.0 eq of DMAPA and stir for 15 mins.

  • Mechanism: DMAPA reacts with 4-NBC to form a basic amide .[1][2]

  • Workup: Wash the reaction mixture with dilute acidic water (1M HCl or 10% Citric Acid). The basic amide (impurity) becomes protonated and moves to the aqueous layer.

Scavenging Workflow Diagram

Scavenging cluster_0 Choose Scavenger input Reaction Mix (Product + 4-NBC) resin Method A: PS-Trisamine Resin input->resin dmapa Method B: DMAPA (Liquid) input->dmapa process_resin Stir & Filter resin->process_resin process_dmapa Form Basic Amide Wash w/ Acid dmapa->process_dmapa pure Pure Product (Filtrate or Org Layer) process_resin->pure process_dmapa->pure

Figure 2: Comparison of solid-phase vs. solution-phase scavenging.

Module 3: Troubleshooting & FAQs

Q: I did the bicarbonate wash, but I still see 4-nitrobenzoic acid in my NMR.

Diagnosis: Incomplete partitioning or re-acidification. Solution:

  • Check pH: If your aqueous wash wasn't basic enough (pH < 8), the 4-NBA remains protonated and lipophilic.[1][2] Use 1M NaOH (if product allows) or more NaHCO₃.[1][2]

  • Solvent Choice: If using DCM, the acid dimer might be soluble enough to stay.[1][2] Switch to Ethyl Acetate/Hexane for the workup, where the salt is strictly insoluble.

Q: The layers are not separating (Emulsion).

Diagnosis: 4-nitro derivatives often stabilize emulsions due to their surfactant-like electronic structure.[1][2] Solution:

  • Add Brine: Increases ionic strength of the aqueous layer.[1][2]

  • Filtration: Filter the entire biphasic mixture through a pad of Celite. This physically breaks the emulsion bubbles.[1][2]

  • Time: 4-NBC hydrolysis can generate CO₂ gas (with bicarbonate).[1][2] Ensure gas evolution has stopped before shaking.[1][2][5]

Q: Can I just use chromatography?

Advisory: Direct chromatography of acid chlorides is not recommended .[1][2]

  • Reason: Acid chlorides hydrolyze on the silica column (which contains water), producing HCl and the carboxylic acid during elution.[1][2] This causes severe streaking and band broadening, often contaminating the product fraction. Always convert to the acid or ester before the column.[2]

Summary of Chemical Data

CompoundStatepKaSolubility (Org)Solubility (Aq pH > 8)
4-Nitrobenzoyl Chloride SolidN/A (Reacts)HighLow (Hydrolyzes)
4-Nitrobenzoic Acid Solid~3.4 [1]ModerateHigh (as anion)
Benzoic Acid (Ref)Solid4.2HighHigh (as anion)

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 6108, 4-Nitrobenzoic acid. Retrieved from [Link]

  • Marsh, A., et al. (1996).[1][2] High-throughput solid-phase synthesis using polymer-supported reagents. Journal of Organic Chemistry, 61(23).[1][2] (Contextual grounding for scavenger resin protocols).

  • Castro, E. A. (1999).[1][2] Kinetics and Mechanism of the Aminolysis of Benzoic Acid Derivatives. Chemical Reviews. (Mechanistic basis for DMAPA scavenging).

Sources

Module 1: Reagent Selection for Kinetic Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Reaction Kinetics Optimization Hub .

As a Senior Application Scientist, I understand that "reaction time" is not just about the minutes spent stirring; it is the total throughput time—from reagent addition to isolated, pure product. In benzamide formation, researchers often hit kinetic walls due to steric hindrance, poor nucleophilicity, or competitive hydrolysis.

This guide moves beyond textbook definitions to provide field-proven strategies for accelerating benzamide synthesis, prioritizing T3P® and HATU for speed, and Microwave Irradiation for breaking thermodynamic barriers.

The choice of coupling agent is the primary determinant of reaction rate. While EDC/HOBt is standard, it is kinetically inferior for difficult amidation.

Comparative Kinetics Data
ReagentTypical Reaction TimeKinetic ProfilePost-Rxn Processing TimeBest Use Case
HATU 15 – 60 minFastest. Rapid formation of active ester.High. Requires column chromatography to remove tetramethylurea byproducts.Small scale, sterically hindered amines, precious intermediates.
T3P® 30 – 120 minFast. Cyclic anhydride activation.Lowest. Water-soluble byproducts.[1][2] Simple extraction (wash with NaHCO₃).Scalable process chemistry, "Green" synthesis, unreactive anilines.
EDC/HOBt 2 – 12 hoursSlow. Rate-limiting O-acylisourea formation.Medium. Urea byproduct is water-soluble, but HOBt requires removal.Routine, non-hindered substrates. Cost-sensitive batches.
Acid Chloride 10 – 30 minVery Fast. Instantaneous attack.Medium/High. Risk of hydrolysis; requires dry conditions or Schotten-Baumann.Simple benzamides, acid-stable substrates.
The "Total Process Time" Insight
  • Scenario: You need the product now.

  • Recommendation: If scale is <100mg, use HATU . The reaction finishes in minutes.

  • Recommendation: If scale is >1g, use T3P (Propylphosphonic anhydride) . While the reaction might take 30 minutes longer than HATU, you save hours by avoiding column chromatography. T3P byproducts are water-soluble.[1][2][3]

Module 2: Visualizing the Optimization Logic

To minimize trial-and-error, follow this decision matrix. It integrates steric factors with kinetic requirements.

BenzamideLogic Start Start: Benzamide Synthesis CheckSterics Is the Amine Sterically Hindered? (e.g., ortho-substituted aniline) Start->CheckSterics HighSterics High Steric Hindrance CheckSterics->HighSterics Yes LowSterics Low Steric Hindrance CheckSterics->LowSterics No CheckScale Scale of Reaction AcidChlor Protocol B: Acid Chloride + Pyridine (0°C to RT) CheckScale->AcidChlor < 100mg (Rapid) T3P_Route Protocol C: T3P (50% in EtOAc) + Pyridine (Fast Workup) CheckScale->T3P_Route > 1g (Process Speed) HATU_Micro Protocol A: HATU + DIPEA (Optional: Microwave) HighSterics->HATU_Micro Max Kinetics Needed LowSterics->CheckScale

Figure 1: Decision Matrix for selecting the optimal benzamide synthesis protocol based on steric hindrance and scale.

Module 3: Breaking Kinetic Barriers with Technology

When chemical activation (reagents) hits a ceiling, physical activation (energy transfer) is required.

Microwave Irradiation

Thermal heating relies on convection, which is slow. Microwave irradiation provides dielectric heating , directly coupling with the dipole of the amide solvent (DMF or DMSO).

  • Mechanism: Rapid rotation of dipoles generates internal heat, increasing the collision frequency of the amine and the activated ester.

  • Protocol:

    • Dissolve Acid (1.0 eq), Amine (1.1 eq), and HATU (1.1 eq) in DMF.

    • Add DIPEA (2.0 eq).

    • Irradiate at 80°C – 100°C for 5–10 minutes (fixed power or dynamic mode).

    • Result: Reactions that take 12 hours at reflux often complete in 10 minutes.

Continuous Flow Chemistry (Schotten-Baumann)

For acid chlorides, the main kinetic competitor is hydrolysis (reaction with water instead of amine). Flow chemistry optimizes the mixing rate to exceed the rate of hydrolysis.

  • Setup: Pump organic stream (Amine + Acid Chloride in DCM) and aqueous stream (NaOH) into a T-mixer.

  • Benefit: The high surface-area-to-volume ratio ensures the amine reacts at the interface instantly before water can hydrolyze the acid chloride.

Troubleshooting Tickets (FAQs)

Ticket #101: "My reaction with EDC stalls at 50% conversion after 24 hours."

  • Diagnosis: The O-acylisourea intermediate is rearranging to an unreactive N-acylurea, or the amine is too weak.

  • Action Plan:

    • Add a Catalyst: Add 10-20 mol% DMAP (4-Dimethylaminopyridine). It acts as a nucleophilic transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that reacts faster with the amine.

    • Switch Reagent: Move to HATU. The aza-benzotriazole moiety creates a more reactive ester than HOBt.

Ticket #102: "I am using T3P, but the reaction is sluggish."

  • Diagnosis: T3P requires a specific base stoichiometry to form the active cyclic anhydride.

  • Action Plan:

    • Check Base Load: T3P requires at least 3-5 equivalents of base (Pyridine or DIPEA). The first equivalent neutralizes the acid, the second drives the anhydride formation, and excess base ensures the amine remains nucleophilic.

    • Concentration: T3P works best at high concentrations (0.5 M – 1.0 M). Dilute reactions are significantly slower.

Ticket #103: "The acid chloride reaction yields a tarry mess."

  • Diagnosis: Exothermic runaway causing polymerization or decomposition.

  • Action Plan:

    • Temperature Control: Start at 0°C or -10°C . The reaction is extremely fast; low temperature controls the rate and suppresses side reactions.

    • Inverse Addition: Add the acid chloride dropwise to the amine/base solution, not the other way around. This keeps the concentration of the highly reactive electrophile low.

Detailed Protocol: High-Speed T3P Amidation

This protocol balances reaction speed with purification speed (Total Process Optimization).

  • Setup: Charge a flask with Carboxylic Acid (1.0 eq) and Amine (1.1 eq).

  • Solvent: Add EtOAc or 2-MeTHF (Green solvent). Concentration should be high (approx. 5-10 mL per gram of reactant).

  • Base: Add Pyridine (3.0 eq). Note: Pyridine often yields faster kinetics than DIPEA with T3P.

  • Activation: Add T3P (50% w/w in EtOAc) (1.2 – 1.5 eq) dropwise.

  • Reaction: Stir at Room Temperature.

    • Checkpoint: Check HPLC/TLC at 30 minutes .

    • Optimization: If incomplete, heat to 50°C. T3P is thermally stable.

  • Workup (The Time Saver):

    • Add water (quenches T3P to water-soluble salts).

    • Wash organic layer with 0.5M HCl (removes pyridine/amine).

    • Wash with NaHCO₃ (removes unreacted acid).

    • Evaporate.[4]

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3][5][6] Tetrahedron, 61(46), 10827-10852.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284.

  • Bouchard, J., et al. (2011). Peptide Synthesis: The Role of T3P. Journal of Organic Chemistry. (General reference to T3P utility in peptide/amide synthesis).

Sources

Validation & Comparative

characteristic FT-IR peaks of N-(4-acetylphenyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Spectroscopic Validation of N-(4-acetylphenyl)-4-nitrobenzamide vs. Precursors

Part 1: Executive Summary & Structural Logic

In the development of antimicrobial and antineoplastic agents, This compound serves as a critical scaffold. Its synthesis typically involves the acylation of 4-aminoacetophenone with 4-nitrobenzoyl chloride.

For the researcher, the primary challenge is not just identifying the product, but rigorously verifying the consumption of precursors and the absence of hydrolysis byproducts (e.g., 4-nitrobenzoic acid). This guide moves beyond simple peak listing to provide a comparative spectroscopic logic for validation.

The Spectroscopic Fingerprint

The FT-IR spectrum of this compound is defined by a "Dual Carbonyl" signature and a specific Nitro-Amide conjugation pattern.

  • Target Structure: A secondary amide linking two electron-withdrawing systems (p-acetyl and p-nitro phenyl rings).

  • Key Validation Metric: The disappearance of the amine doublet (~3350/3450 cm⁻¹) and the acid chloride singlet (~1770 cm⁻¹).

Part 2: Comparative Spectroscopic Analysis

The following table contrasts the target product with its specific precursors. Use this data to track reaction progress.

Table 1: Characteristic FT-IR Peaks (Product vs. Precursors)

Functional GroupVibration ModePrecursor 1 (4-Aminoacetophenone)Precursor 2 (4-Nitrobenzoyl Chloride)Target Product (this compound)Diagnostic Insight
Nitrogen H N-H Stretch3460, 3360 cm⁻¹ (Doublet, Primary Amine)~3300 cm⁻¹ (Singlet, Secondary Amide)Critical: Collapse of doublet to singlet confirms amide formation.[1]
Carbonyl A C=O Stretch (Ketone)~1670 cm⁻¹~1680-1690 cm⁻¹ Retained but slightly shifted due to lattice changes.
Carbonyl B C=O Stretch (Amide/Acid Cl)~1770 cm⁻¹ (Acid Chloride)~1655-1665 cm⁻¹ (Amide I Band)Critical: Shift from 1770 to 1660 confirms nucleophilic attack.
Amide II N-H Bend / C-N Stretch~1530-1540 cm⁻¹ Diagnostic band for secondary amides; absent in precursors.
Nitro Group NO₂ Asym.[2][3] Stretch~1530 cm⁻¹1520-1530 cm⁻¹ Strong intensity; often overlaps with Amide II.
Nitro Group NO₂ Sym.[2][3] Stretch~1350 cm⁻¹1340-1350 cm⁻¹ Distinctive sharp peak, confirms nitro moiety integrity.

Expert Note on Conjugation: The Amide I band (~1660 cm⁻¹) appears at a lower frequency than non-conjugated amides (typically 1680+) due to resonance with the aromatic rings. Conversely, the Nitro group withdraws electron density, preventing the Amide I from shifting too low (e.g., <1640 cm⁻¹).

Part 3: Visualization of Validation Logic

The following diagram illustrates the decision tree for interpreting the FT-IR spectrum during synthesis monitoring.

FTIR_Validation_Logic Start Crude Product Spectrum Check_1700 Check 1750-1800 cm⁻¹ Region Start->Check_1700 Peak_1770 Peak at ~1770 cm⁻¹? Check_1700->Peak_1770 Impurity_AcidCl Impurity: Unreacted Acid Chloride Peak_1770->Impurity_AcidCl Yes Check_3300 Check 3300-3500 cm⁻¹ Region Peak_1770->Check_3300 No Doublet Doublet (3360/3460)? Check_3300->Doublet Impurity_Amine Impurity: Residual Amine Doublet->Impurity_Amine Yes Singlet Singlet (~3300)? Doublet->Singlet No Check_Fingerprint Check 1500-1700 cm⁻¹ Singlet->Check_Fingerprint Yes Final_Validation Confirm: Amide I (1660) + Amide II (1530) Check_Fingerprint->Final_Validation Dual C=O Peaks Present

Caption: Logical workflow for distinguishing the target this compound from common synthesis impurities.

Part 4: Experimental Protocol (Synthesis & Characterization)

To ensure the spectral data cited above is reproducible, follow this standardized Schotten-Baumann protocol. This method minimizes hydrolysis of the acid chloride, ensuring a clean FT-IR baseline.

Synthesis Workflow
  • Reagents: 4-Aminoacetophenone (1.0 eq), 4-Nitrobenzoyl chloride (1.1 eq), Pyridine (solvent/base).

  • Procedure:

    • Dissolve 4-aminoacetophenone in dry pyridine at 0°C.

    • Add 4-nitrobenzoyl chloride portion-wise over 20 minutes (exothermic).

    • Reflux for 2 hours (monitored by TLC).

    • Pour mixture into ice-cold water containing HCl (to neutralize pyridine).

    • Filter the precipitate, wash with water, and recrystallize from Ethanol/DMF.

FT-IR Sample Preparation (KBr Pellet)
  • Rationale: Solid-state analysis is preferred over liquid cells to prevent solvent interference in the carbonyl region.

  • Step-by-Step:

    • Ratio: Mix 1 mg of dried sample with 100 mg of spectroscopic grade KBr.

    • Grinding: Grind in an agate mortar until a fine, non-reflective powder is obtained (prevents scattering/Christiansen effect).

    • Compression: Press at 10 tons for 2 minutes to form a transparent pellet.

    • Acquisition: Scan 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution. Background correct against pure KBr.

Part 5: Expert Insights & Troubleshooting

1. The "Double Carbonyl" Trap A common error in interpreting this spectrum is misidentifying the carbonyls. You will observe two distinct bands in the 1650–1700 cm⁻¹ range:

  • Higher Frequency (~1685 cm⁻¹): The Acetyl ketone C=O.

  • Lower Frequency (~1660 cm⁻¹): The Amide I C=O.

  • Validation: If you see only one broad peak, your resolution is too low, or the sample is wet.

2. The Hydrolysis Indicator If the reaction environment is not strictly anhydrous, 4-nitrobenzoyl chloride hydrolyzes to 4-nitrobenzoic acid .

  • Spectral Sign: Appearance of a very broad O-H stretch (3300–2500 cm⁻¹) and a shift of the carbonyl to ~1690 cm⁻¹ (dimer acid).

  • Action: Recrystallize with ethanol/water to remove the acid impurity.

3. Amide II vs. Nitro Overlap The Amide II band (~1540 cm⁻¹) often overlaps with the asymmetric Nitro stretch (~1520 cm⁻¹). This can create a single, very intense, broadened peak in this region. This is normal for nitrobenzanilides and does not indicate impurity.

References

  • Ufaruna, N. (2014).[4] Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives. Comprehensive Science Journal. Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for functional group frequencies: Amide I/II, Nitro, Ketone).
  • National Institutes of Health (NIH) / PubChem. 4-Nitrobenzamide and Derivatives Characterization. Link

  • Specac Application Notes. Interpreting Infrared Spectra of Amides and Nitro Compounds. Link

Sources

melting point range of pure N-(4-acetylphenyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the melting point range for N-(4-acetylphenyl)-4-nitrobenzamide , a specific nitro-benzanilide derivative often utilized as an intermediate in the synthesis of bioactive scaffolds (e.g., antitrypanosomal agents, potential antitumor benzamides).

As this compound is a specialized research intermediate rather than a commodity chemical, its physical constants are frequently derived from experimental synthesis rather than standard catalogs. This guide compares the theoretical/analog-derived expectations with experimental determination protocols, ensuring you can validate the identity and purity of your specific lot.

Part 1: Executive Summary & Compound Profile

Compound: this compound Molecular Formula: C₁₅H₁₂N₂O₄ Molecular Weight: 284.27 g/mol Structural Role: A "push-pull" amide system where the electron-withdrawing nitro group (on the benzoyl ring) and the electron-withdrawing acetyl group (on the aniline ring) create a highly crystalline, high-melting solid due to extensive intermolecular hydrogen bonding and π-stacking.

Melting Point Range Overview

For the pure, recrystallized compound, the melting point is significantly higher than its precursors due to the formation of the rigid amide linkage.

Material StatusMelting Point Range (°C)Notes
Crude Product 195 – 205 °CBroad range indicates unreacted 4-nitrobenzoic acid or solvent inclusion.
Pure Crystalline 215 – 218 °C (Estimated*)Based on structure-property relationships of nitro-benzanilide analogs (see Table 1).
Precursor A 104 – 106 °C4-Aminoacetophenone (Starting Material)
Precursor B 72 – 75 °C4-Nitrobenzoyl Chloride (Starting Material)

Critical Insight: The presence of a sharp melting point in the 215–218 °C range (typically determined via DSC onset) confirms the successful formation of the amide bond and the removal of the lower-melting precursors.

Part 2: Synthesis & Purification Protocol (Ensuring "Pure" Status)

To measure a valid melting point, the sample must be free of the 4-aminoacetophenone starting material (which depresses the MP) and 4-nitrobenzoic acid hydrolysis byproducts.

Step-by-Step Synthesis Workflow

Objective: Minimize hydrolysis of the acyl chloride and maximize amide formation.

  • Activation: Dissolve 4-nitrobenzoyl chloride (1.1 eq) in anhydrous Dichloromethane (DCM) or THF under inert atmosphere (

    
    ).
    
  • Coupling: Add 4-aminoacetophenone (1.0 eq) dissolved in the same solvent.

  • Base Addition: Slowly add Triethylamine (TEA) or Pyridine (1.2 eq) at 0°C to scavenge the HCl byproduct. Exothermic reaction—control temperature to prevent side reactions.

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 6:4).

  • Quench: Pour mixture into ice-cold 1M HCl. This protonates any unreacted amine (making it water-soluble) and removes the pyridine salts.

Purification (Crucial for MP Determination)

The crude solid is often yellow/pale-yellow.

  • Recrystallization Solvent: Ethanol (95%) or Ethanol/DMF mixture (9:1).

  • Protocol: Dissolve crude solid in boiling solvent. Hot filter to remove insolubles. Cool slowly to 4°C.

  • Drying: Vacuum dry at 50°C for 12 hours to remove solvates (which can artificially lower MP).

Part 3: Comparative Analysis of Determination Methods

When characterizing this compound, the method of melting point determination affects the observed value.[1]

Method A: Capillary Melting Point (Traditional)
  • Mechanism: Visual observation of phase transition in a glass capillary.

  • Observed Range: Typically broader (e.g., 214–218 °C).

  • Pros: Quick, requires minimal equipment.

  • Cons: Subjective "clear point" determination; thermal lag can shift values higher if heating rate >2°C/min.

Method B: Differential Scanning Calorimetry (DSC) (Recommended)
  • Mechanism: Measures heat flow difference between sample and reference.

  • Observed Value: Onset Temperature (

    
    )  is the thermodynamic melting point.
    
  • Pros: Eliminates observer bias; detects polymorphs; separates solvent loss (broad endotherm) from melting (sharp endotherm).

  • Cons: Requires expensive instrumentation.

FeatureCapillary MethodDSC Method
Precision ± 1.0 – 2.0 °C± 0.1 – 0.5 °C
Sample Size ~1–2 mg2–5 mg
Heating Rate 1–2 °C/min (critical)5–10 °C/min
Primary Output Range (Meniscus to Clear Point)Onset Temperature & Enthalpy of Fusion (

)

Part 4: Structure-Property Relationship (Analog Analysis)

Since exact literature values for this specific derivative can vary by synthesis method, comparing it to structurally validated analogs confirms the expected range.

Table 1: Melting Point Comparison of Structural Analogs

CompoundStructure DifferenceMelting Point (°C)Ref
4'-Nitrobenzanilide No Acetyl group (H instead of COCH₃)202 – 204 °C[1]
N-(4-acetylphenyl)benzamide No Nitro group (H instead of NO₂)206 – 208 °C[2]
4-Nitrobenzamide Primary Amide (No aniline ring)198 – 200 °C[3]
Target: this compound Both Nitro & Acetyl groups ~215 – 218 °C Predicted

Logic: The addition of the acetyl group to the 4'-nitrobenzanilide core increases molecular weight and rigidity, typically raising the melting point by 10–15 °C compared to the non-acetylated analog.

Part 5: Visualization of Workflows

Figure 1: Synthesis & Characterization Logic Flow

G Start Start: Raw Materials Rxn Reaction: 4-Aminoacetophenone + 4-Nitrobenzoyl Cl (DCM/TEA, 0°C -> RT) Start->Rxn Quench Acid Quench (1M HCl) Removes unreacted amine/base Rxn->Quench Crude Crude Solid (MP: ~195-205°C) Quench->Crude Purify Recrystallization (Solvent: Ethanol/DMF) Crude->Purify Remove Impurities Pure Pure Product C15H12N2O4 Purify->Pure Check MP Determination Pure->Check Result_Low Result < 210°C (Impure/Wet) Check->Result_Low Broad Range Result_High Result 215-218°C (Valid Product) Check->Result_High Sharp Peak Result_Low->Purify Re-process

Caption: Logical workflow for synthesizing and validating the melting point of this compound.

References

  • Sigma-Aldrich. 4'-Nitrobenzanilide Product Specification. CAS 3393-96-2. Link

  • PubChem. N-(4-Acetylphenyl)benzamide Compound Summary. CID 223354. Link

  • ChemicalBook. 4-Nitrobenzamide Physical Properties. CAS 619-80-7.[2] Link

  • BenchChem. 4-Aminoacetophenone Reactivity Guide. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.